molecular formula C19H27N3O4 B1675699 Semagacestat CAS No. 866488-53-1

Semagacestat

Cat. No.: B1675699
CAS No.: 866488-53-1
M. Wt: 361.4 g/mol
InChI Key: PKXWXXPNHIWQHW-RCBQFDQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of semagacestat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a benzazepine core structure and subsequent functionalization to introduce the necessary substituents. The synthetic route typically involves:

Chemical Reactions Analysis

Semagacestat undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Semagacestat has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. It functions by inhibiting γ-secretase, an enzyme responsible for the proteolysis of amyloid precursor protein (APP) into amyloid-β peptides. By reducing the production of amyloid-β, this compound aims to mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease .

In addition to its use in Alzheimer’s research, this compound has been investigated for its effects on other biological pathways, including the activation of the growth hormone secretagogue receptor (GHS-R1a). This receptor is involved in various physiological functions, such as growth hormone secretion and energy homeostasis .

Mechanism of Action

Semagacestat exerts its effects by inhibiting the γ-secretase enzyme complex. This enzyme is responsible for the cleavage of amyloid precursor protein (APP) into amyloid-β peptides. By blocking γ-secretase, this compound reduces the production and secretion of amyloid-β40 and amyloid-β42 peptides, which are the main constituents of amyloid plaques in Alzheimer’s disease .

The molecular targets of this compound include the presenilin proteins, which are core components of the γ-secretase complex. Inhibition of γ-secretase by this compound leads to a decrease in amyloid-β production, thereby targeting an upstream event in the amyloid cascade .

Comparison with Similar Compounds

Semagacestat belongs to a class of γ-secretase inhibitors, which includes other compounds such as:

Compared to these compounds, this compound was one of the first γ-secretase inhibitors to enter Phase 3 clinical trials. its development was halted due to adverse effects and lack of efficacy in clinical studies .

Biological Activity

Semagacestat (LY-450139) is a γ-secretase inhibitor that was developed by Eli Lilly as a potential treatment for Alzheimer's disease (AD). Its primary mechanism involves inhibiting the cleavage of amyloid precursor protein (APP), which is crucial in the production of amyloid-beta (Aβ) peptides implicated in AD pathology. This article explores the biological activity of this compound, focusing on its effects on Aβ levels, cognitive outcomes, and clinical findings from various studies.

This compound operates by inhibiting γ-secretase, an enzyme complex responsible for the final cleavage of APP, leading to reduced production of Aβ peptides. The compound has shown a three-fold greater potency in inhibiting APP cleavage compared to Notch cleavage, which is significant as Notch signaling is essential for various cellular functions including neurogenesis and neuronal survival .

Key Effects on Aβ Levels

  • In vitro and Animal Studies : this compound has been shown to reduce Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissues across various animal models including transgenic mice and dogs. Specifically, it significantly decreased newly generated Aβ in a dose-dependent manner .
  • Clinical Findings : In a Phase I study involving healthy subjects, this compound administration resulted in a maximal reduction of plasma Aβ levels by 40% at higher doses. However, this effect was transient, with levels returning to baseline within hours .

Phase III IDENTITY Trial

The IDENTITY trial was pivotal in evaluating this compound's efficacy in patients with mild-to-moderate AD. This double-blind, placebo-controlled study enrolled 1,500 participants and aimed to assess cognitive function alongside biological markers related to AD.

Findings from the IDENTITY Trial

  • Cognitive Decline : Contrary to expectations, patients receiving this compound exhibited significantly worsened cognitive function compared to those on placebo. This decline was unexpected given the drug's ability to reduce Aβ levels .
  • Adverse Effects : The trial was terminated early due to concerns over cognitive impairment and other adverse effects associated with treatment .

Case Study Insights

A notable case study involved a 64-year-old female patient enrolled in a this compound clinical trial. She received a daily dose of 140 mg for approximately 76 weeks. Despite initial reductions in Aβ levels, her cognitive function continued to decline over the treatment period, as evidenced by decreasing scores on the Mini Mental State Examination (MMSE) .

Time PointMMSE ScoreCDR ScoreADAS-Cog Score
Screening27/30126
April 200725/30--
February 200819/30--
June 20108/30374

Peripheral and Central Effects

Research indicates that while this compound effectively reduces peripheral Aβ levels, it paradoxically increases certain intracellular byproducts due to its inhibition of γ-secretase . This dual effect raises questions about its overall therapeutic potential.

Neuropathological Assessments

Post-mortem analyses of patients treated with this compound revealed no significant changes in APP or γ-secretase substrate levels compared to untreated AD patients. This suggests that while this compound can lower Aβ production, it may not translate into meaningful clinical benefits or alterations in disease progression .

Properties

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235740
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425386-60-3, 866488-53-1
Record name Semagacestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 450139
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY 450139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semagacestat
Reactant of Route 2
Reactant of Route 2
Semagacestat
Reactant of Route 3
Reactant of Route 3
Semagacestat
Reactant of Route 4
Reactant of Route 4
Semagacestat
Reactant of Route 5
Reactant of Route 5
Semagacestat
Reactant of Route 6
Reactant of Route 6
Semagacestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.